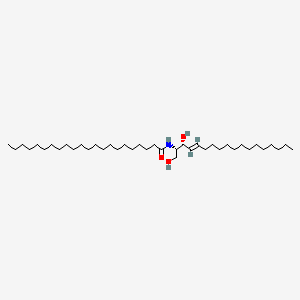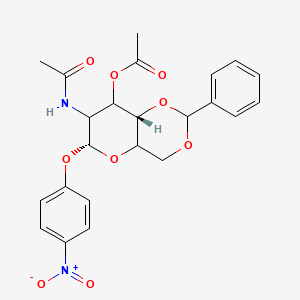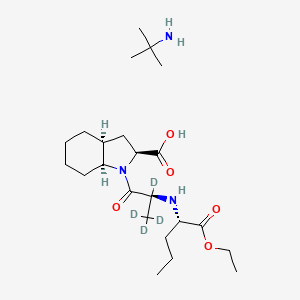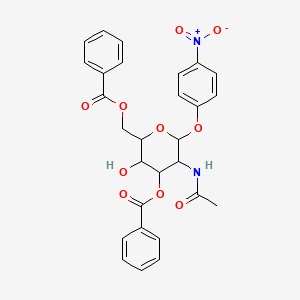
C22神经酰胺
描述
Synthesis Analysis
The synthesis of N-docosanoylsphingosine and related compounds often involves the formation of amide bonds between fatty acids and sphingosine or its analogs. For example, the synthesis and chromatographic properties of a related compound, N-docosanoyl-l-valine-2-(2-methyl)-n-heptadecylamide, have been described, showcasing its utility as a stationary phase in chromatography due to its stereoselectivity for various classes of compounds (Charles & Gil-av, 1980).
科学研究应用
细胞内脂质调节
神经酰胺,包括C22神经酰胺,是一类与细胞内脂质调节有关的鞘脂 {svg_1}. 它们参与从头合成途径和细胞内脂滴形成,这被认为是防止毒性神经酰胺种类积累的重要机制 {svg_2}.
皮肤疾病
神经酰胺在皮肤健康中起着重要作用。 超长酰基链神经酰胺(>25个碳酰基链)据报道对维持功能性皮肤屏障至关重要 {svg_3}. C22神经酰胺作为此类神经酰胺的一部分,可能有助于此功能。
肥胖和代谢疾病
神经酰胺,包括C22神经酰胺,与肥胖和其他代谢疾病有关 {svg_4}. 长酰基链神经酰胺,如C16-和C18-神经酰胺,与代谢功能障碍有关 {svg_5}.
2型糖尿病
神经酰胺,包括C22神经酰胺,与2型糖尿病(T2DM)的发生有关。 它们与HOMA-B(胰腺β细胞功能评估)呈负相关 {svg_6}.
心血管疾病
神经酰胺与心血管疾病有关 {svg_7}. 特定神经酰胺种类可能为心血管事件提供超越传统风险因素的额外预测价值 {svg_8}.
氧化应激和炎症
神经酰胺是氧化应激和炎症的介质,它们是各种疾病的关键过程 {svg_9}.
研究和临床环境
C22神经酰胺已被用作标准来测量使用高效液相色谱/串联质谱法(LC/MS2)的肌肉组织样品中的神经酰胺浓度 {svg_10}. 它也用于研究其对线粒体到胞质应激反应(MCSR)诱导的影响 {svg_11}.
潜在的治疗应用
鉴于神经酰胺参与各种疾病,因此存在治疗应用的潜力。 特定酶的调节可以增加或减少特定不良或保护性神经酰胺种类的产生,从而提供开发针对特定神经酰胺的抑制剂和激活剂的可能性 {svg_12}.
作用机制
Target of Action
C22 Ceramide, also known as N-Docosanoylsphingosine, primarily targets Ceramide Synthases (CerS) . CerS are central enzymes required for the de-novo synthesis of ceramides and other sphingolipids . They catalyze the addition of different acyl-chains to a sphingoid base, accounting for much of the diversity in the sphingolipid family . C22 Ceramide is synthesized by CerS2 , which attaches very long fatty acyl CoAs such as C22–C24 .
Mode of Action
C22 Ceramide interacts with its targets, the CerS, to produce ceramides . The CerS rely on acyl-CoA to N-acylate dihydrosphingosine to form dihydroceramide and produce ceramide under the action of desaturase . This interaction results in the generation of ceramides with distinct acyl chain lengths, which have specific cellular functions .
Biochemical Pathways
C22 Ceramide plays a role in the de novo pathway of ceramides . In the sphingolipid synthesis pathway, ceramides and glucose residue are linked to form the precursor of glycosphingolipids, namely, glucosylceramide . Ceramide can also be used as the attachment site of phosphorylation or phosphocholine to generate ceramide-1-phosphate or sphingomyelin . The hydrolysis of sphingomyelin can also produce ceramides .
Pharmacokinetics
It’s known that ceramides are involved in permeabilization of the mitochondrial outer membrane during apoptosis via the intrinsic pathway .
Result of Action
The molecular and cellular effects of C22 Ceramide’s action are diverse. Ceramides play important roles in the regulation of cell survival, proliferation, apoptosis, migration, invasion, and drug resistance . Specific ceramide species have distinct cellular functions, and each ceramide synthase therefore has particular roles in cells and organisms .
Action Environment
The action, efficacy, and stability of C22 Ceramide can be influenced by various environmental factors. For instance, the expression of CerS can vary in different organs, leading to a heterogeneity in ceramide species . Additionally, the accumulation of specific ceramide species, including C22 Ceramide, is observed in certain pathological conditions such as non-alcoholic fatty liver disease .
属性
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]docosanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H79NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(44)41-38(37-42)39(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,38-39,42-43H,3-32,34,36-37H2,1-2H3,(H,41,44)/b35-33+/t38-,39+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPQASGDXIEOIL-GLQCRSEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H79NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cer(d18:1/22:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004952 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
| Record name | Cer(d18:1/22:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004952 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
27888-44-4 | |
| Record name | Cer(d18:1/22:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004952 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one](/img/structure/B1140356.png)





